2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Overview
Description
“2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.68612. It is used for research purposes1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have been synthesized through processes such as hydrolysis and coupling reactions3. More specific synthesis methods for this compound may be found in specialized chemical literature or databases.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3, (H,13,14)2. This code provides a specific description of the compound’s molecular structure. For a detailed structural analysis, specialized software or tools that can interpret and visualize this InChI code may be used.
Chemical Reactions Analysis
Specific chemical reactions involving “2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide” are not provided in the search results. The compound’s reactivity may depend on various factors such as its functional groups, the conditions under which it is stored or used, and the other compounds present in a reaction mixture.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature2. Its purity is 95%2. More specific physical and chemical properties may be found in specialized chemical databases or literature.Scientific Research Applications
Herbicide Use and Environmental Impact
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide is a chemical compound related to various chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor. These herbicides are used in agriculture for pre-emergent control of weeds in crop production. Research has focused on their environmental impact, including their metabolism in human and rat liver microsomes and their behavior in soil and aquatic systems.
Metabolism in Liver Microsomes : Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, noting the formation of metabolites like CDEPA and CMEPA, which are further metabolized into other compounds such as DEA and MEA. These studies are crucial in understanding the potential health risks associated with exposure to these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Adsorption and Activity : The adsorption, mobility, and efficacy of chloroacetamide herbicides in soil are also of significant interest. Studies by Banks and Robinson (1986) and others have explored how these herbicides interact with soil components, their retention and leaching in different soil types, and their overall effectiveness in controlling weeds (Banks & Robinson, 1986).
Aquatic Systems and Photodegradation : The behavior of these herbicides in aquatic systems, including their photodegradation under sunlight, is another area of research. Studies have examined how these compounds break down in water bodies and the resultant environmental impacts (Kochany & Maguire, 1994).
Chemical Analysis and Detection
Analytical methods for detecting and quantifying chloroacetamide herbicides in various environments are crucial for monitoring their distribution and understanding their environmental fate.
- Analytical Techniques : Research efforts have been dedicated to developing sensitive and reliable methods for detecting these herbicides in environmental samples, including advanced chromatographic and spectrometric techniques (Chang, Armstrong, & Fleischmann, 1994).
Safety And Hazards
The compound has been associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling2.
Future Directions
The future directions for the use and study of this compound would depend on its current applications and the results of ongoing research. As it is used for research purposes1, it may be the subject of future studies to explore its properties, potential uses, and safety considerations further.
Please note that this information is based on the available data and may not be exhaustive. For more detailed or specific information, consulting specialized chemical literature or databases may be necessary.
properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULKALPYHHSNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406948 | |
Record name | 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
CAS RN |
40023-06-1 | |
Record name | 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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